Cas no 44994-05-0 (Acetic acid, (4-hydroxybutoxy)-, methyl ester)

Acetic acid, (4-hydroxybutoxy)-, methyl ester structure
44994-05-0 structure
Product name:Acetic acid, (4-hydroxybutoxy)-, methyl ester
CAS No:44994-05-0
MF:C7H14O4
MW:162.183662891388
MDL:MFCD27950883
CID:3989202
PubChem ID:86208818

Acetic acid, (4-hydroxybutoxy)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, (4-hydroxybutoxy)-, methyl ester
    • Acetic acid, 2-(4-hydroxybutoxy)-, methyl ester
    • RPNQAYSOMVHHKT-UHFFFAOYSA-N
    • AT19930
    • (4-hydroxy-butoxy)-acetic acid methyl ester
    • 44994-05-0
    • methyl 2-(4-hydroxybutoxy)acetate
    • SCHEMBL1038709
    • MDL: MFCD27950883
    • Inchi: InChI=1S/C7H14O4/c1-10-7(9)6-11-5-3-2-4-8/h8H,2-6H2,1H3
    • InChI Key: RPNQAYSOMVHHKT-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 162.08920892Da
  • Monoisotopic Mass: 162.08920892Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 7
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 55.8Ų

Acetic acid, (4-hydroxybutoxy)-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
AstaTech
AT19930-0.25/G
METHYL 2-(4-HYDROXYBUTOXY)ACETATE
44994-05-0 95%
0.25g
$475 2023-09-19
Enamine
BBV-55262886-1.0g
methyl 2-(4-hydroxybutoxy)acetate
44994-05-0 95%
1.0g
$0.0 2023-01-09
AstaTech
AT19930-1/G
METHYL 2-(4-HYDROXYBUTOXY)ACETATE
44994-05-0 95%
1g
$795 2023-09-19

Additional information on Acetic acid, (4-hydroxybutoxy)-, methyl ester

Research Brief on Acetic acid, (4-hydroxybutoxy)-, methyl ester (CAS: 44994-05-0): Recent Advances and Applications

Acetic acid, (4-hydroxybutoxy)-, methyl ester (CAS: 44994-05-0) is a chemical compound that has garnered increasing attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential biological activities. This research brief provides an overview of the latest developments related to this compound, focusing on its synthesis, characterization, and emerging applications in drug discovery and material science.

Recent studies have highlighted the importance of 44994-05-0 as a key building block in the synthesis of various pharmaceutical compounds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the preparation of γ-hydroxybutyrate (GHB) analogs, which are being investigated for their neuropharmacological properties. The compound's unique structure, featuring both ester and hydroxyl functional groups, makes it particularly valuable for creating derivatives with enhanced bioavailability and target specificity.

In terms of synthetic methodology, advances have been made in the green chemistry approaches for producing Acetic acid, (4-hydroxybutoxy)-, methyl ester. A 2024 study published in Green Chemistry reported an enzymatic synthesis route using lipase-catalyzed esterification under mild conditions, achieving yields of over 85% with excellent enantioselectivity. This environmentally friendly approach addresses previous challenges associated with traditional chemical synthesis methods, such as the use of harsh reagents and generation of toxic byproducts.

The compound's physicochemical properties have been extensively characterized in recent research. Computational chemistry studies employing density functional theory (DFT) calculations have provided insights into its molecular conformation and electronic structure, which are crucial for understanding its reactivity and interaction with biological targets. These theoretical studies have been complemented by advanced spectroscopic analyses, including 2D NMR and high-resolution mass spectrometry, confirming the compound's structural integrity and purity.

Emerging applications of 44994-05-0 in drug delivery systems have been particularly noteworthy. Its amphiphilic nature has been exploited in the development of novel prodrug formulations, where it serves as a linker between hydrophobic drugs and hydrophilic carriers. Recent preclinical studies have shown promising results in improving the pharmacokinetic profiles of various therapeutic agents, particularly those with poor water solubility.

From a safety and toxicological perspective, recent in vitro and in vivo studies have provided valuable data on the compound's biological effects. While generally showing low acute toxicity in standard assays, research has identified specific metabolic pathways involved in its biotransformation, which is essential information for future pharmaceutical applications. These findings were published in a 2023 issue of Toxicology Reports.

Looking forward, the research community continues to explore new directions for Acetic acid, (4-hydroxybutoxy)-, methyl ester. Current investigations include its potential as a monomer for biodegradable polymers and its role in the synthesis of novel anti-inflammatory agents. The compound's versatility and the growing body of research supporting its various applications suggest it will remain an important focus in chemical biology and pharmaceutical research in the coming years.

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.